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Compound of Interest

Compound Name: Protein Kinase C (19-36)

Cat. No.: B15621564 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pseudosubstrate inhibitor Protein Kinase
C (19-36) against a panel of widely used, competitive Protein Kinase C (PKC) inhibitors. The

following sections detail their inhibitory profiles, mechanisms of action, and the experimental

protocols for their evaluation, offering a comprehensive resource for selecting the appropriate

tool for your research needs.

Introduction to Protein Kinase C Inhibition
Protein Kinase C (PKC) is a family of serine/threonine kinases pivotal to a multitude of cellular

signaling pathways, including cell proliferation, differentiation, and apoptosis.[1] Dysregulation

of PKC activity is implicated in various diseases, making it a critical target for therapeutic

intervention. PKC inhibitors are broadly classified based on their mechanism of action, with the

two major classes being ATP-competitive inhibitors and pseudosubstrate inhibitors.

PKC (19-36) is a synthetic peptide corresponding to the pseudosubstrate region (amino acid

residues 19-36) of PKC.[2] This region mimics the substrate and binds to the catalytic site,

thereby preventing the phosphorylation of genuine substrates.[1] This mechanism offers a

distinct mode of inhibition compared to small molecules that compete with ATP.
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The potency and selectivity of PKC inhibitors are critical parameters for their application in

research and drug development. The following table summarizes the half-maximal inhibitory

concentrations (IC50) of PKC (19-36) and other prominent PKC inhibitors against various PKC

isoforms. It is important to note that IC50 values can vary depending on the experimental

conditions, such as ATP concentration in the assay.
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Mechanism of Action: Pseudosubstrate vs. ATP-
Competitive Inhibition
The distinct mechanisms of action of PKC (19-36) and ATP-competitive inhibitors are a key

differentiating factor.

PKC (19-36), as a pseudosubstrate inhibitor, directly blocks the substrate-binding site of the

kinase. This mode of action is independent of ATP concentration and can offer a higher degree

of specificity for the targeted kinase, as the pseudosubstrate sequence is derived from the

kinase itself.

ATP-competitive inhibitors, such as Staurosporine, Bisindolylmaleimide I, Enzastaurin, and

Sotrastaurin, bind to the highly conserved ATP-binding pocket of the kinase domain. While

often potent, this mechanism can sometimes lead to off-target effects due to the structural

similarity of the ATP-binding site across different kinases.[12]
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To understand the context in which these inhibitors function, it is essential to visualize the PKC

signaling pathway and the general workflow for evaluating their efficacy.
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Caption: General PKC Signaling Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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